molecular formula C11H16ClNO B13251063 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene

1-(2-Amino-3-methylbutoxy)-2-chlorobenzene

Cat. No.: B13251063
M. Wt: 213.70 g/mol
InChI Key: NJCFESZGQOCDMR-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutoxy)-2-chlorobenzene is an organic compound with the molecular formula C11H16ClNO. This compound is characterized by the presence of an amino group, a methyl group, and a chlorobenzene moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene typically involves the nucleophilic substitution of a halogenated benzene derivative with an appropriate amine. One common method is the reaction of 2-chloronitrobenzene with 2-amino-3-methylbutanol under reducing conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. The starting material, 2-chloronitrobenzene, is first nitrated and then reduced to form the corresponding amine. This intermediate is then reacted with 2-amino-3-methylbutanol under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-methylbutoxy)-2-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-3-methylbutoxy)-2-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzene moiety can participate in hydrophobic interactions. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-3-methylbutoxy)-2-chlorobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a chlorobenzene moiety allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-(2-chlorophenoxy)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16ClNO/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12/h3-6,8,10H,7,13H2,1-2H3

InChI Key

NJCFESZGQOCDMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1=CC=CC=C1Cl)N

Origin of Product

United States

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